molecular formula C20H19Cl2N3O B2959313 4-(1-(2,6-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-ethylpyrrolidin-2-one CAS No. 912890-70-1

4-(1-(2,6-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-ethylpyrrolidin-2-one

Cat. No.: B2959313
CAS No.: 912890-70-1
M. Wt: 388.29
InChI Key: QIZRBBHXGGBHGL-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains an imidazole ring and a pyrrolidinone ring. Imidazole rings are present in many important biological molecules, including the amino acid histidine and the nucleotide bases adenine and guanine . Pyrrolidinones are common in pharmaceuticals and exhibit a wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds present .


Chemical Reactions Analysis

The reactivity of this compound would likely depend on the specific functional groups present in the molecule. For example, the imidazole ring is a common site of reactivity in many biological molecules .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would likely be determined using a variety of laboratory techniques .

Scientific Research Applications

Pharmaceutical Applications

Benzimidazoles and their derivatives are highlighted for their therapeutic potential in various diseases. They are known for their broad spectrum of pharmacological activities, including antimicrobial, antiviral, antiparasitic, anti-inflammatory, and anticancer properties. The structural modifications around the benzimidazole nucleus result in pharmacologically active compounds, demonstrating the scaffold's versatility in drug design and synthesis (Babbar, Swikriti, & Arora, 2020).

Environmental Remediation

Enzymatic approaches using oxidoreductive enzymes have shown promise in the remediation of various organic pollutants. Benzimidazole derivatives, acting as redox mediators, can enhance the degradation efficiency of recalcitrant compounds. These redox mediators increase the substrate range and degradation efficiency, indicating the potential use of benzimidazole-based compounds in environmental cleanup efforts (Husain & Husain, 2007).

Corrosion Inhibition

Compounds structurally related to benzimidazoles, such as tolyltriazole, have been extensively used as corrosion inhibitors for copper and brass in various corrosive environments. This application underscores the potential of benzimidazole derivatives in protecting metals from corrosion, an important consideration in materials science and engineering (Walker, 1976).

Analytical and Biochemical Assays

Benzimidazole derivatives are also employed in analytical chemistry and biochemical assays, particularly those assessing antioxidant activity. These compounds may serve as standards or components in assays due to their specific chemical properties. The critical role of such derivatives in the development of assays underscores their importance in research laboratories and pharmaceutical testing (Munteanu & Apetrei, 2021).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research on this compound could involve further exploration of its biological activity, potential uses in medicine, and methods for its synthesis .

Properties

IUPAC Name

4-[1-[(2,6-dichlorophenyl)methyl]benzimidazol-2-yl]-1-ethylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl2N3O/c1-2-24-11-13(10-19(24)26)20-23-17-8-3-4-9-18(17)25(20)12-14-15(21)6-5-7-16(14)22/h3-9,13H,2,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIZRBBHXGGBHGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC4=C(C=CC=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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